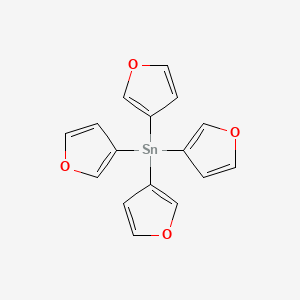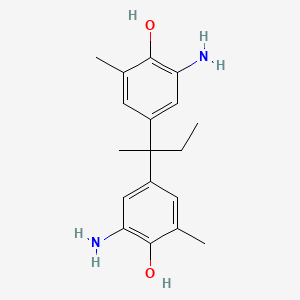
4,4'-(Butane-2,2-diyl)bis(2-amino-6-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is an organic compound characterized by its unique structure, which includes two amino and two methylphenol groups connected by a butane-2,2-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) typically involves the reaction of 2-amino-6-methylphenol with a butane-2,2-diyl precursor under specific conditions. One common method involves the use of a condensation reaction, where the phenol groups react with the butane-2,2-diyl linker in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the phenol groups can participate in various biochemical pathways. This compound may act as an enzyme inhibitor or modulator, affecting the activity of specific proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar structure but with bromine atoms and an ethane linker.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Similar structure with a propane linker.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Similar phenol groups but with different substituents and a butylidene linker.
Uniqueness
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32657-24-2 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-amino-4-[2-(3-amino-4-hydroxy-5-methylphenyl)butan-2-yl]-6-methylphenol |
InChI |
InChI=1S/C18H24N2O2/c1-5-18(4,12-6-10(2)16(21)14(19)8-12)13-7-11(3)17(22)15(20)9-13/h6-9,21-22H,5,19-20H2,1-4H3 |
InChI-Schlüssel |
WVQILWODGVNRQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)O)N)C2=CC(=C(C(=C2)C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


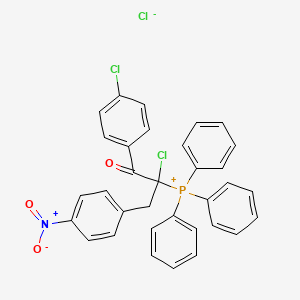
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
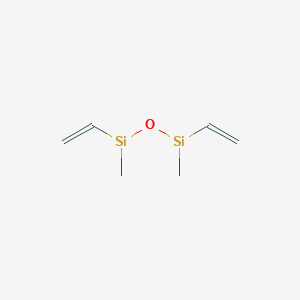
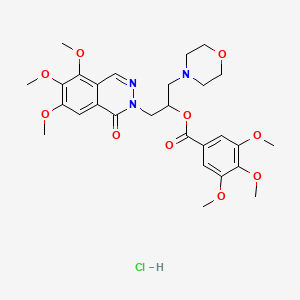
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
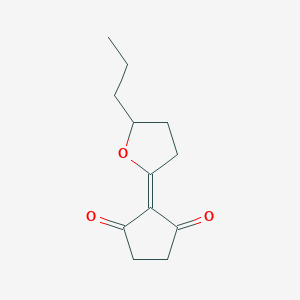
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
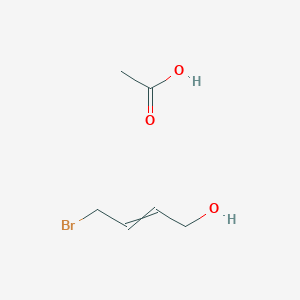
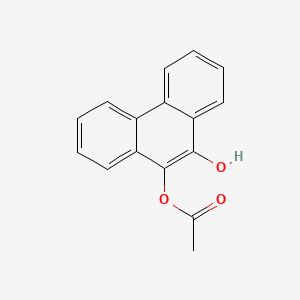
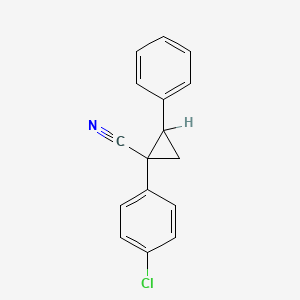
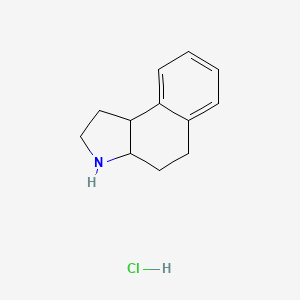
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
